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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of TD-106 and its Analogs' Performance with Supporting Experimental Data.

TD-106, a novel cereblon (CRBN) modulator, has emerged as a versatile scaffold in the

development of Proteolysis Targeting Chimeras (PROTACs). As an immunomodulatory drug

(IMiD) analog, TD-106 itself induces the degradation of Ikaros (IKZF1) and Aiolos (IKZF3). Its

utility has been expanded by incorporating it as an E3 ligase-recruiting moiety in PROTACs

designed to degrade other high-value therapeutic targets, such as the Androgen Receptor (AR)

and BET proteins. This guide provides a comparative study of TD-106 and its analogs,

presenting key performance data, detailed experimental protocols, and visualizations of the

relevant biological pathways.

Performance Comparison of TD-106 Based
Androgen Receptor PROTACs
A key application of the TD-106 scaffold has been in the development of PROTACs targeting

the Androgen Receptor, a critical driver in prostate cancer. A study by Takwale et al.

systematically explored the impact of linker attachment position on the TD-106 scaffold and the

linker composition on AR degradation efficiency. The following table summarizes the

degradation potency (DC50) and maximal degradation (Dmax) of several TD-106 analogs in

LNCaP prostate cancer cells.[1]
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Compound
ID

Linker
Position on
TD-106

Target Cell Line DC50 (nM) Dmax (%)

TD-802 (33c) 6-position AR LNCaP 12.5 93

Analog 33a 6-position AR LNCaP >1000 <20

Analog 33b 6-position AR LNCaP 58.4 85

Analog 34 5-position AR LNCaP >1000 <10

Analog 35 7-position AR LNCaP >1000 <15

Data sourced from Takwale AD, et al. Eur J Med Chem. 2020.[1]

The data clearly indicates that the linker position on the TD-106 scaffold is critical for potent AR

degradation. Analogs with the linker at the 6-position, particularly TD-802, demonstrated

significantly higher potency and efficacy compared to those with linkers at the 5- or 7-positions.

TD-802 emerged as a highly effective AR degrader with a DC50 of 12.5 nM and achieving 93%

degradation of AR in LNCaP cells.[1]

Signaling Pathways and Mechanisms of Action
The degradation of target proteins by TD-106 and its PROTAC analogs relies on hijacking the

ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathways

involved.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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